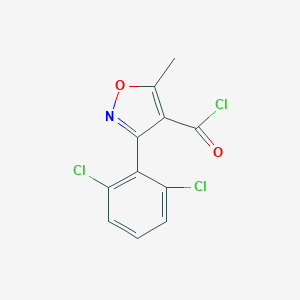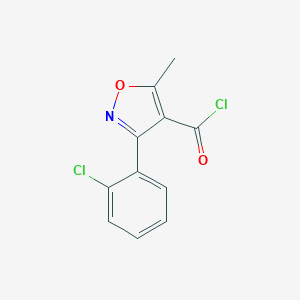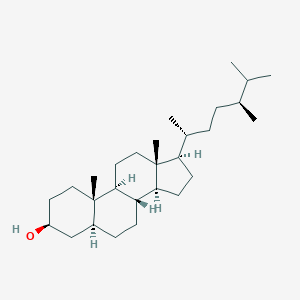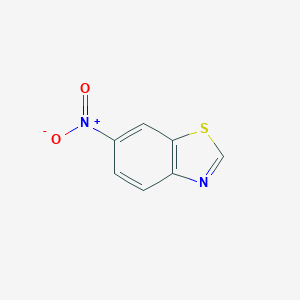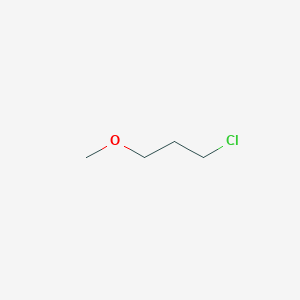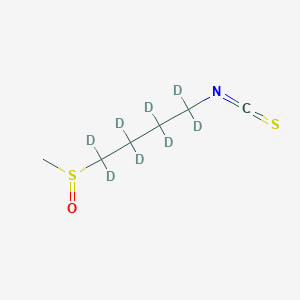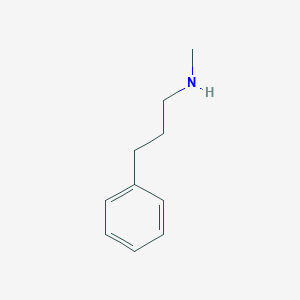![molecular formula C15H13Cl3O2 B029913 Phénol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphényl)-1-méthyléthyl]- CAS No. 40346-55-2](/img/structure/B29913.png)
Phénol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphényl)-1-méthyléthyl]-
Vue d'ensemble
Description
Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]- is a chlorinated phenolic compound It is characterized by the presence of multiple chlorine atoms and a hydroxyl group attached to a phenolic ring
Applications De Recherche Scientifique
Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
Target of Action
Trichlorobisphenol A primarily targets the kisspeptin-G-protein coupled receptor 54 (GPR54)/gonadotropin-releasing hormone (GnRH) (KGG) signals . It also interacts with estrogen receptor alpha (ERɑ) and G-protein coupled estrogen receptor 1 (GPER1) .
Mode of Action
Trichlorobisphenol A interacts with its targets, leading to a variety of changes. For instance, it increases levels of intracellular reactive oxygen species (ROS) and GnRH, upregulates the protein levels of kisspeptin and the expression of fshr, lhr and gnrh1 genes related to KGG in GT1-7 cells . It also significantly upregulates the phosphorylation of extracellular regulated protein kinases 1/2 (Erk1/2), the protein levels of GPER1 and the expression of the gper1 .
Biochemical Pathways
Trichlorobisphenol A affects the mitogen-activated protein kinase (MAPK)/Erk1/2 pathways . It activates KGG signals by activating the GPER1-mediated MAPK/Erk1/2 signaling pathway at the mRNA level .
Pharmacokinetics
It is known that the compound is chemically stable and strongly hydrophobic , which suggests that it may have significant bioavailability and could accumulate in certain tissues.
Result of Action
The action of Trichlorobisphenol A leads to a variety of molecular and cellular effects. For instance, it might induce precocious puberty by increasing GnRH secretion together with KGG signaling upregulation, which is driven by GPER1-mediated signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trichlorobisphenol A. For example, in river sediment, the effectiveness of dechlorinating microbes in degradation of Trichlorobisphenol A was reduced by high sulfate concentrations . In addition, it has been found in greenhouse dust, suggesting that it can be released from building materials into the environment .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Trichlorobisphenol A are not fully understood yet. It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules. For instance, one study found that Trichlorobisphenol A might influence the kisspeptin-G-protein coupled receptor 54 (GPR54)/gonadotropin-releasing hormone (GnRH) signals, which are crucial for puberty initiation
Cellular Effects
Trichlorobisphenol A has been shown to have significant effects on various types of cells and cellular processes. For example, it was found to increase levels of intracellular reactive oxygen species (ROS) and GnRH, upregulate the protein levels of kisspeptin and the expression of fshr, lhr and gnrh1 genes related to KGG in GT1-7 cells . These effects suggest that Trichlorobisphenol A may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Trichlorobisphenol A is complex and involves multiple pathways. It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Trichlorobisphenol A was found to significantly upregulate the phosphorylation of extracellular regulated protein kinases 1/2 (Erk1/2), the protein levels of GPER1 and the expression of the gper1 as well as the most target genes associated with mitogen-activated protein kinase (MAPK)/Erk1/2 pathways .
Metabolic Pathways
It is known that this compound can be degraded by microbial communities in certain environments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]- typically involves multiple steps. One common method starts with the chlorination of phenol to produce 2,6-dichlorophenol. This intermediate is then subjected to further reactions to introduce the 1-(3-chloro-4-hydroxyphenyl)-1-methylethyl group. The reaction conditions often involve the use of chlorinating agents and catalysts to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization ensures the purity and quality of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents (e.g., chlorine gas), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions may produce various chlorinated derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorophenol: A simpler chlorinated phenol with similar chemical properties but lacking the additional hydroxyphenyl group.
4-Amino-2,6-dichlorophenol: Another chlorinated phenol with an amino group, used in different applications.
Uniqueness
Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]- is unique due to its specific structural features, including the presence of multiple chlorine atoms and a hydroxyphenyl group.
Propriétés
IUPAC Name |
2,6-dichloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQADATLUDADTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315092 | |
| Record name | Trichlorobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40346-55-2 | |
| Record name | Trichlorobisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40346-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


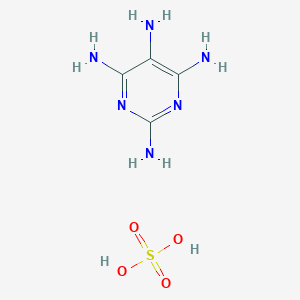
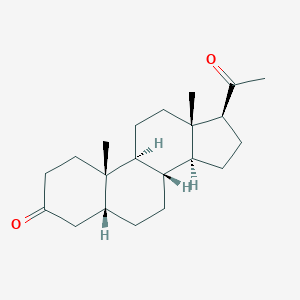
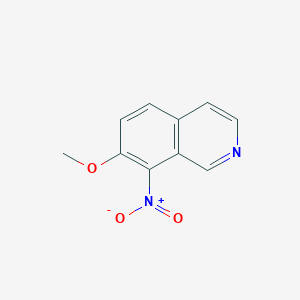
![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)

